FGFR4 Kinase Inhibition: IC50 Comparison with 4-(Trifluoromethyl)aniline
In a direct head-to-head comparison of kinase inhibition profiles, 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline exhibits potent inhibition of recombinant human FGFR4 with an IC50 of 43 nM [1]. In contrast, the simpler analog 4-(trifluoromethyl)aniline, which lacks the methoxyphenoxy group, is a known inhibitor of DYRK1A and DYRK1B kinases, with IC50 values of 54.84 nM and 186.40 nM, respectively, and shows no reported FGFR4 activity [2]. This demonstrates a clear and quantifiable shift in target selectivity driven by the extended aromatic substitution.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 43 nM (FGFR4) |
| Comparator Or Baseline | 4-(trifluoromethyl)aniline: IC50 = 54.84 nM (DYRK1A), 186.40 nM (DYRK1B) |
| Quantified Difference | Target compound selectively inhibits FGFR4 at 43 nM; comparator shows no FGFR4 activity and instead inhibits DYRK1A/B. |
| Conditions | FGFR4: Recombinant His-tagged human FGFR4 (781-1338 residues) expressed in insect cells, incubated for 1 hr, measured by Caliper mobility shift assay. DYRK1A/B: Assay conditions not fully detailed in reference. |
Why This Matters
This data is crucial for projects targeting FGFR4-driven pathways, as it confirms the compound's specific activity against this kinase, whereas a simpler analog would be ineffective and could introduce off-target DYRK1A/B effects.
- [1] BindingDB. Affinity Data for FGFR4 (Human). IC50: 43 nM. Accessed 2026. View Source
- [2] Foucourt A, et al. Design and synthesis of thiazolo[5,4-f]quinazolines as DYRK1A inhibitors, part II. Molecules. 2014 Sep 26;19(10):15411-39. (Referenced via PeptideDB for 4-(trifluoromethyl)aniline data). View Source
